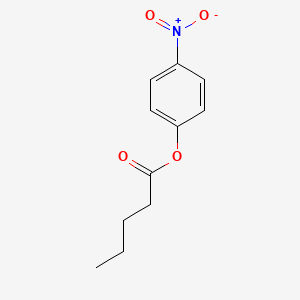
4-Nitrophenyl valerate
Übersicht
Beschreibung
4-Nitrophenyl valerate is a substrate solution that has been used to measure the rate of p-nitrophenol formation . It has also been used as a substrate to measure general esterase activity in hepatopancreas extracts .
Synthesis Analysis
4-Nitrophenyl valerate is a versatile synthetic compound widely employed in diverse scientific research applications. This nitro-substituted ester of phenylacetic acid serves as a valuable reagent in organic synthesis, a ligand in coordination chemistry, and a substrate in enzymatic studies .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl valerate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenyl valerate has been used as a substrate solution to measure the rate of p-nitrophenol formation using p-nitrophenyl valerate as substrate .Wissenschaftliche Forschungsanwendungen
Neurotoxic Esterase Activity Assay : Soliman, Curley, and El-Sebae (1981) developed a direct photometric method for assaying neurotoxic esterase (NTE) activity using 4-nitrophenyl valerate as a substrate. This method enables detailed kinetic studies of NTE (Soliman, Curley, & El-Sebae, 1981).
Quantitation in Analytical Chemistry : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for simultaneous determination of 4-nitrophenol and its conjugates, highlighting its use as a model substrate to investigate conjugative drug metabolism (Almási, Fischer, & Perjési, 2006).
Surface Grafting in Material Science : Adenier et al. (2005) described the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, showcasing its application in surface modification and materials chemistry (Adenier et al., 2005).
Environmental Toxicology : Haghighi Podeh, Bhattacharya, and Qu (1995) studied the toxic effects of nitrophenols, including 4-nitrophenyl valerate, on acetate enrichment in methanogenic systems, contributing to our understanding of environmental pollutants (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Biomarker Use in Ecotoxicology : Attademo et al. (2011) used B-esterase activities, including carboxylesterase using 4-nitrophenyl valerate, as biomarkers to diagnose pesticide exposure in frog species, highlighting its role in environmental monitoring (Attademo et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-nitrophenyl) pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXEHRFVKJLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336362 | |
| Record name | 4-Nitrophenyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl valerate | |
CAS RN |
1956-07-6 | |
| Record name | 4-Nitrophenyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



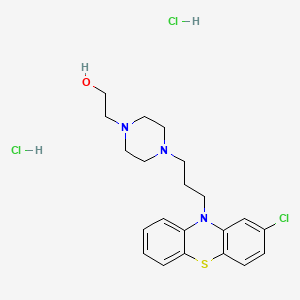
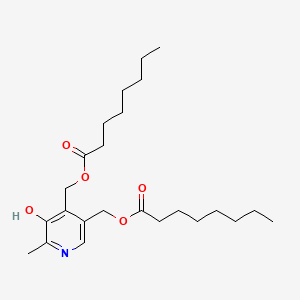
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)
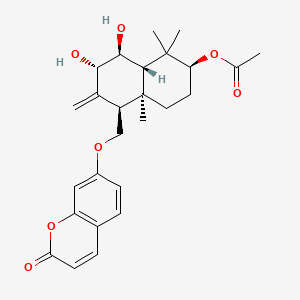
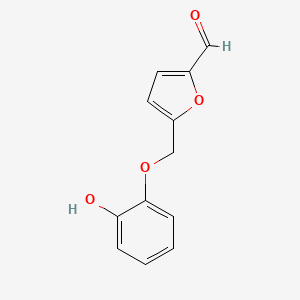

![3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione](/img/structure/B1202952.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)
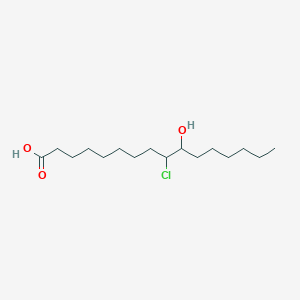
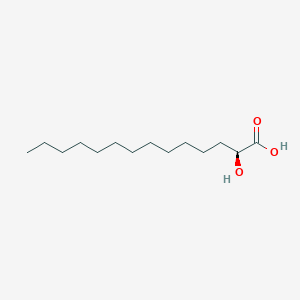
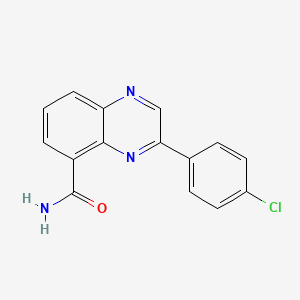
![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)